molecular formula C21H37N3O4S B8264419 SLC-(+)-Biotin

SLC-(+)-Biotin

Cat. No.: B8264419
M. Wt: 427.6 g/mol
InChI Key: JIXXNEUKRWLXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SLC-(+)-Biotin is a complex organic compound characterized by its unique structure, which includes a thieno[3,4-d]imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SLC-(+)-Biotin typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thieno[3,4-d]imidazole ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under acidic conditions.

    Attachment of the pentanoylamino group: This step involves the reaction of the thieno[3,4-d]imidazole intermediate with a pentanoyl chloride in the presence of a base such as triethylamine.

    Coupling with undecanoic acid: The final step involves the coupling of the pentanoylamino-thieno[3,4-d]imidazole intermediate with undecanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

SLC-(+)-Biotin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the pentanoylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

SLC-(+)-Biotin has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving thieno[3,4-d]imidazole derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of SLC-(+)-Biotin involves its interaction with specific molecular targets. The thieno[3,4-d]imidazole ring system can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-d]imidazole derivatives: Compounds with similar ring systems but different substituents.

    Pentanoylamino derivatives: Compounds with the pentanoylamino group attached to different core structures.

    Undecanoic acid derivatives: Compounds with the undecanoic acid moiety attached to different functional groups.

Uniqueness

SLC-(+)-Biotin is unique due to the combination of the thieno[3,4-d]imidazole ring system with the pentanoylamino and undecanoic acid groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

11-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]undecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N3O4S/c25-18(22-14-10-6-4-2-1-3-5-7-13-19(26)27)12-9-8-11-17-20-16(15-29-17)23-21(28)24-20/h16-17,20H,1-15H2,(H,22,25)(H,26,27)(H2,23,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXXNEUKRWLXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.